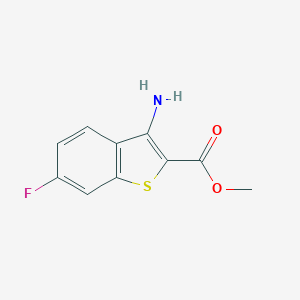

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUQPQQFRVVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442110 | |

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-99-3 | |

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the benzothiophene scaffold, it belongs to a class of molecules recognized for their diverse biological activities.[1] Benzothiophenes are integral to the structure of several pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antiasthmatic drug Zileuton.[1] The 3-aminobenzothiophene moiety, in particular, serves as a versatile building block for the synthesis of kinase inhibitors and antimitotic agents, highlighting its potential in oncology and other therapeutic areas.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, offering a critical resource for its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and provides estimated values based on closely related analogs and computational models.

| Property | Value | Source/Method |

| CAS Number | 142363-99-3 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₈FNO₂S | [4][5][8] |

| Molecular Weight | 225.24 g/mol | [4][5] |

| Appearance | Yellow to white solid | [4] |

| Melting Point | 156-159 °C | [4] |

| Boiling Point | 363.1 °C (Predicted) | [9] |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| pKa | Estimated to be in the range of 2-4 for the amino group due to the electron-withdrawing nature of the benzothiophene ring system. | Computational Prediction |

| LogP | Estimated to be in the range of 2-3, indicating moderate lipophilicity. | Computational Prediction |

Synthesis

The synthesis of 3-aminobenzothiophene-2-carboxylates is most commonly achieved through the reaction of a 2-halobenzonitrile with a thioglycolate, a method that has been successfully adapted to microwave-assisted conditions for rapid and efficient synthesis.[2]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible method for the synthesis of this compound based on established procedures for analogous compounds.[2]

Materials:

-

2,4-Difluorobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microwave synthesizer

-

Standard laboratory glassware

-

Purification apparatus (e.g., flash chromatography system)

Procedure:

-

To a microwave reaction vessel, add 2,4-difluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.1 equiv.), and triethylamine (3.0 equiv.) in anhydrous DMSO.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 130 °C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and cleaner product formation in a significantly shorter time compared to conventional heating.[2]

-

Triethylamine: A non-nucleophilic base is required to deprotonate the methyl thioglycolate, forming the thiolate nucleophile that initiates the reaction cascade.

-

DMSO: A high-boiling polar aprotic solvent is ideal for this reaction as it can effectively solvate the reactants and withstand the high temperatures of microwave synthesis.

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atom at the 6-position will introduce splitting patterns for the adjacent aromatic protons.

-

Aromatic Protons: Signals for the protons at the 4, 5, and 7-positions of the benzothiophene ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the 7-position would likely appear as a doublet of doublets due to coupling with the proton at the 5-position and the fluorine at the 6-position. The proton at the 5-position would also likely be a doublet of doublets, coupling to the proton at position 4 and the fluorine at position 6. The proton at position 4 is expected to be a doublet, coupling to the proton at position 5.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group is anticipated, likely in the range of δ 5.0-7.0 ppm.

-

Methyl Protons: A sharp singlet for the three protons of the methyl ester group will be present, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will resonate downfield, typically in the range of δ 160-170 ppm.

-

Aromatic Carbons: The carbons of the benzothiophene ring system will appear in the aromatic region (δ 100-150 ppm). The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity will show smaller two- and three-bond couplings.

-

Methyl Carbon: The methyl carbon of the ester group will give a signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1680-1710 cm⁻¹.

-

C-F Stretching: A strong band in the region of 1000-1300 cm⁻¹ will be indicative of the carbon-fluorine bond.

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be observed in their characteristic regions.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 225, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Potential Applications

The 3-amino group of this compound is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. This chemical tractability, coupled with the inherent biological relevance of the benzothiophene core, makes this compound a valuable starting material for drug discovery programs.[1][2]

The broader class of 3-aminobenzothiophenes has been investigated for a range of therapeutic applications, most notably as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] They have also been explored as antimitotic agents that interfere with tubulin polymerization, a key process in cell division.[3] The presence of a fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and binding affinity to biological targets.

Caption: Potential applications stemming from the core scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible and efficient synthetic route, and an expert interpretation of its expected spectral characteristics. The chemical versatility of the 3-amino group, combined with the privileged benzothiophene scaffold, positions this compound as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

Sources

- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. 142363-99-3|Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 142363-99-3(Benzo[b]thiophene-2-carboxylicacid, 3-amino-6-fluoro-, methyl ester) | Kuujia.com [kuujia.com]

- 7. 142363-99-3 3-AMINO-6-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER [king-pharm.com]

- 8. 3-AMINO-6-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER [142363-99-3] | King-Pharm [king-pharm.com]

- 9. Methyl 3-amino-1-benzothiophene-2-carboxylate | C10H9 N O2 S - BuyersGuideChem [buyersguidechem.com]

- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound built upon the benzothiophene core structure. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a variety of biologically active molecules.[1] Substituted benzothiophenes are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets, leading to a broad range of pharmacological activities.[1]

The versatility of the benzothiophene nucleus is demonstrated by its incorporation into several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[1] Furthermore, the 3-aminobenzothiophene moiety, a key feature of the title compound, serves as a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[1] This guide provides a detailed exploration of the molecular structure of this compound, its synthesis, and its relevance in modern drug discovery.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring. Key functional groups, including an amino group at the 3-position, a fluorine atom at the 6-position, and a methyl carboxylate group at the 2-position, impart specific chemical and physical properties to the molecule that are crucial for its biological activity and synthetic utility.

A definitive understanding of the molecule's three-dimensional arrangement and electronic properties is achieved through the integration of various spectroscopic techniques.

Core Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by the fluorine substituent. The amino protons are expected as a broad singlet around δ 5.0-6.0 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.8 ppm. |

| ¹³C NMR | The carbon spectrum will show signals for the ten unique carbons. The carbonyl carbon of the ester will be in the δ 160-170 ppm region. Aromatic and heterocyclic carbons will appear between δ 95-165 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The methyl carbon of the ester will be around δ 52 ppm. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester will be a strong absorption around 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 225, corresponding to the molecular weight of the compound (C₁₀H₈FNO₂S). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |

Synthesis of this compound

A robust and efficient method for the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate.[1] This approach offers advantages over traditional heating methods, including significantly reduced reaction times and often improved yields.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from the general method described by Bagley et al. (2015) for the synthesis of substituted 3-aminobenzo[b]thiophenes.[1]

Step 1: Reactant Preparation

-

In a microwave-safe reaction vessel, combine 2-chloro-4-fluorobenzonitrile (1.0 mmol), methyl thioglycolate (1.1 mmol), and triethylamine (3.0 mmol) in dimethyl sulfoxide (DMSO) (3-5 mL).

Step 2: Microwave Irradiation

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 130 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After cooling to room temperature, pour the reaction mixture into water.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with water and then a minimal amount of cold ethanol or another suitable solvent to remove impurities.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the rate of the cyclization reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating methods.[1]

-

Triethylamine: This organic base is used to deprotonate the thiol of methyl thioglycolate, forming the thiolate nucleophile required for the initial substitution reaction on the benzonitrile ring. It also neutralizes the hydrogen halide formed during the reaction.

-

DMSO: A high-boiling polar aprotic solvent is chosen to effectively dissolve the reactants and to withstand the high temperatures of the microwave reaction.

Synthesis Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the development of novel therapeutics. The amino group at the 3-position provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

The benzothiophene core, particularly when substituted with an amino group, has been identified as a key pharmacophore in a number of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. The fluorine atom at the 6-position can also be advantageous in drug design, as it can enhance metabolic stability and improve binding affinity to the target protein.

Conclusion

This compound is a molecule of considerable interest in the field of medicinal chemistry. Its molecular structure, characterized by the privileged 3-aminobenzothiophene scaffold, provides a versatile platform for the synthesis of novel drug candidates. The efficient microwave-assisted synthesis of this compound further enhances its accessibility for research and development. A thorough understanding of its structural and chemical properties, as detailed in this guide, is essential for its effective utilization in the discovery of next-generation therapeutics, particularly in the area of kinase inhibition for cancer treatment.

References

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]

Sources

Spectroscopic Characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic techniques and the logic that drives experimental design and data interpretation.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry, the precise elucidation of a molecule's structure is a critical, non-negotiable step. For novel heterocyclic compounds like this compound, a substituted benzothiophene, spectroscopic analysis provides the definitive structural proof. Benzothiophenes are recognized as privileged structures in drug discovery, forming the core of various therapeutic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, a meticulous spectroscopic analysis is paramount for confirming the identity, purity, and conformational features of such molecules, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will delve into the core spectroscopic techniques essential for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore the theoretical underpinnings of each method, present detailed protocols for data acquisition, and provide a thorough interpretation of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment. Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to a phenomenon known as spin-spin coupling, which provides valuable information about the connectivity of atoms.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR experiment is the cornerstone of accurate structural elucidation. The following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for compounds with amine protons, as it can slow down their exchange with residual water, allowing for their observation.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion.[2]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals, respectively.

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts are referenced to the residual solvent peak.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.8 - 8.0 | Doublet of doublets | JH4-H5 ≈ 9.0, JH4-F ≈ 5.0 | 1H |

| H-7 | ~ 7.9 - 8.1 | Doublet of doublets | JH7-F ≈ 9.5, JH7-H5 ≈ 2.5 | 1H |

| H-5 | ~ 7.3 - 7.5 | Triplet of doublets | JH5-H4 ≈ 9.0, JH5-H7 ≈ 2.5, JH5-F ≈ 9.0 | 1H |

| -NH₂ | ~ 7.0 - 7.2 | Broad singlet | - | 2H |

| -OCH₃ | ~ 3.8 - 3.9 | Singlet | - | 3H |

Interpretation:

-

The aromatic protons (H-4, H-5, and H-7) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents.

-

The fluorine atom at the C-6 position will introduce characteristic couplings to the neighboring protons. H-7 will likely show a larger through-space coupling to fluorine.[3]

-

The amino protons (-NH₂) are expected to appear as a broad singlet. Their chemical shift can be concentration-dependent and they are exchangeable with D₂O.

-

The methyl ester protons (-OCH₃) will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data in DMSO-d₆ are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C=O (ester) | ~ 164 - 166 | Downfield due to electronegative oxygens |

| C-6 | ~ 159 - 163 (d) | Large ¹JC-F coupling |

| C-3a | ~ 142 - 144 (d) | Smaller JC-F coupling |

| C-7a | ~ 135 - 137 | Quaternary carbon |

| C-2 | ~ 133 - 135 | Quaternary carbon attached to ester |

| C-7 | ~ 126 - 128 (d) | Smaller JC-F coupling |

| C-4 | ~ 116 - 118 (d) | Smaller JC-F coupling |

| C-5 | ~ 108 - 110 (d) | Smaller JC-F coupling |

| C-3 | ~ 95 - 97 | Shielded by the amino group |

| -OCH₃ | ~ 51 - 53 | Typical for a methyl ester |

Interpretation:

-

The carbonyl carbon of the ester group will be the most downfield signal.

-

The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet.[3]

-

Other carbons in the fluorinated ring will also show smaller C-F couplings.

-

The C-3 carbon, bonded to the amino group, is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion can then undergo fragmentation into smaller, charged fragments. The mass spectrometer separates these ions based on their m/z ratio, and a detector records their relative abundance.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.[4]

-

-

Ionization:

-

Mass Analysis and Detection:

-

The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector measures the abundance of each ion, generating a mass spectrum.

-

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₀H₈FNO₂S. The calculated exact mass is approximately 239.0263 g/mol .

Expected Key Ions in the Mass Spectrum (EI):

| m/z | Proposed Fragment | Fragmentation Pathway |

| 239 | [M]⁺• | Molecular Ion |

| 208 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 180 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 153 | [C₇H₄FS]⁺ | Further fragmentation of the benzothiophene core |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 239. The fragmentation pattern will likely be dominated by the loss of substituents from the ester group, which are common fragmentation pathways for esters.[6] The stability of the benzothiophene ring system suggests that fragmentation of the core will be less favorable.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C=O, N-H, C-F) has a characteristic vibrational frequency, which depends on the masses of the atoms and the strength of the bond. An IR spectrum is a plot of the amount of light transmitted through a sample as a function of the wavenumber (cm⁻¹) of the light.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.[4]

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[4]

-

A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

-

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |

| ~ 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~ 2950 | C-H stretching | Methyl (-OCH₃) |

| ~ 1680 - 1710 | C=O stretching | Ester carbonyl |

| ~ 1600 - 1450 | C=C stretching | Aromatic ring |

| ~ 1250 - 1050 | C-O stretching | Ester |

| ~ 1200 - 1100 | C-F stretching | Aryl-Fluoride |

Interpretation:

-

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be characteristic of the primary amine.

-

A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

The absorptions in the 1600-1450 cm⁻¹ range are indicative of the aromatic benzothiophene core.

-

A strong band in the 1200-1100 cm⁻¹ region would confirm the presence of the C-F bond.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from related compounds, offer a robust framework for researchers to interpret their experimental results. By following the detailed protocols and understanding the causality behind the spectral features, scientists can confidently verify the structure and purity of this and similar heterocyclic molecules, a critical step in the advancement of drug discovery and development.

References

-

Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579. [Link][7][8]

-

PubMed. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. [Link][8]

-

De-la-Torre, B. G., et al. (2018). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central. [Link][4]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Fragmentation of dibenzothiophene, S-oxide under EI. [Link][5]

-

El-Metwaly, N. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Cai, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link][2]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

-

Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][3]

-

TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. [Link]

-

ResearchGate. (2023). Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link][1]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

-

Owczarzy, A., et al. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

SpectraBase. (n.d.). 3-Amino-2-thiophenecarboxylic acid methyl ester - Optional[13C NMR] - Spectrum. [Link]

-

AOBChem. (n.d.). Methyl 3-amino-6-(methylthio)benzo[b]thiophene-2-carboxylate. [Link]

-

SpectraBase. (n.d.). methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(2-chlorophenyl)-3-thiophenecarboxylate. [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]

Sources

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]

- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Introduction: The Significance of the Benzothiophene Core in Modern Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceutical agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Specifically, 3-aminobenzothiophene-2-carboxylate derivatives have emerged as critical intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1] The strategic incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate a highly valuable building block for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the primary synthetic pathway to this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and expected characterization data.

The Core Synthesis Pathway: An Adaptation of the Gewald Reaction

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This robust and versatile one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the benzannulated target molecule, a variation of this reaction is employed, starting with an appropriately substituted benzonitrile.

The synthesis of this compound proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The key starting materials for this transformation are 2,4-difluorobenzonitrile and methyl thioglycolate.[4][5] The reaction is typically facilitated by a suitable base, such as triethylamine or potassium hydroxide.

Mechanistic Insights

The reaction mechanism can be conceptualized in two main stages:

-

Nucleophilic Aromatic Substitution: The base deprotonates the thiol group of methyl thioglycolate, forming a thiolate anion. This potent nucleophile then attacks the electron-deficient aromatic ring of 2,4-difluorobenzonitrile. The substitution preferentially occurs at the para-position to the strongly electron-withdrawing nitrile group, displacing one of the fluorine atoms. This selectivity is driven by the significant activation of this position towards nucleophilic attack.

-

Intramolecular Cyclization and Tautomerization: The newly formed intermediate possesses both a nitrile group and a tethered thioglycolate moiety. The base then facilitates the deprotonation of the α-carbon of the thioglycolate ester, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of a five-membered ring. Subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 3-aminobenzothiophene product.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction scheme for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of structurally similar 3-aminobenzothiophene derivatives. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | ≥98% |

| Methyl Thioglycolate | 2365-48-2 | C₃H₆O₂S | ≥98% |

| Triethylamine | 121-44-8 | C₆H₁₅N | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent Grade |

| Hexane | 110-54-3 | C₆H₁₄ | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluorobenzonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely.

-

Reagent Addition: In the dropping funnel, prepare a solution of methyl thioglycolate (1.1 eq) and triethylamine (2.5 eq) in a small amount of anhydrous DMF.

-

Reaction Initiation: Cool the reaction flask to 0 °C using an ice bath. Add the solution from the dropping funnel to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water with vigorous stirring.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system to afford the pure this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: A generalized experimental workflow for the synthesis.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the amino protons (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons around δ 3.8-4.0 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1670-1700 cm⁻¹), and C-F stretching vibrations. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the product (C₁₀H₈FNO₂S). |

Conclusion and Future Perspectives

The synthesis of this compound via an adapted Gewald reaction provides a reliable and efficient route to this valuable building block. The straightforward nature of this synthetic pathway, coupled with the commercial availability of the starting materials, makes it an attractive method for both academic research and industrial applications. The strategic placement of the amino, ester, and fluoro functionalities offers multiple points for further chemical modification, enabling the generation of diverse libraries of compounds for drug discovery programs. Future work may focus on the development of more environmentally benign, catalytic versions of this transformation to further enhance its utility and sustainability.

References

-

Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. [Link]

-

Methyl 3-amino-1-benzothiophene-2-carboxylate. BuyersGuideChem. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

-

Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (2016). NIH. [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2022). NIH. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

-

Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed. [Link]

-

Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. [Link]

- Process for preparing thiophene derivatives.

- Process for preparing 2,4-difluoro benzonitril.

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

How Does Methyl Thioglycolate React With Other Chemicals?. Bloom Tech. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]

Sources

- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. ossila.com [ossila.com]

- 5. bloomtechz.com [bloomtechz.com]

The 3-Aminobenzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-aminobenzothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of this heterocyclic core. We will delve into its critical role in the development of targeted therapies, exploring its interactions with key biological targets, the causality behind synthetic strategies, and the structure-activity relationships that govern its efficacy. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering both foundational knowledge and field-proven insights into the application of the 3-aminobenzothiophene scaffold.

Introduction: The Rise of a Privileged Scaffold

Benzothiophenes are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiophene ring. Their structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made them attractive starting points for drug design.[1][2][3] Among the various substituted benzothiophenes, the 3-aminobenzothiophene moiety stands out due to its synthetic tractability and its role as a key pharmacophore in numerous potent and selective inhibitors of various biological targets. The lone pair of electrons on the nitrogen atom and the sulfur atom of the thiophene ring can participate in hydrogen bonding and other interactions with biological macromolecules, making this scaffold a versatile platform for the development of novel therapeutics.[1]

This guide will explore the multifaceted biological significance of the 3-aminobenzothiophene core, with a particular focus on its applications in oncology, inflammatory diseases, and infectious diseases. We will examine the underlying mechanisms of action, supported by structural biology insights where available, and provide detailed synthetic protocols for the preparation of key derivatives.

Therapeutic Applications of the 3-Aminobenzothiophene Scaffold

The inherent structural features of the 3-aminobenzothiophene core have been successfully exploited to design inhibitors for a range of therapeutic targets.

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-aminobenzothiophene scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[1][4][5]

-

PIM Kinases: The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in tumorigenesis.[1] Several potent and selective inhibitors of PIM kinases have been developed based on the 3-aminobenzothiophene scaffold.[1] For instance, a benzo[b]thiophene-derived inhibitor has demonstrated nanomolar activity against all three PIM isoforms.[1] The development of these inhibitors often stems from high-throughput screening (HTS) hits, which are then optimized through structure-activity relationship (SAR) studies.[1]

-

LIM Kinases (LIMK): LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are involved in cell motility, invasion, and metastasis. Overexpression of LIMK1 is associated with the metastatic potential of tumor cells.[1] 3-Aminothieno[2,3-b]pyridine-2-carboxamides, which can be considered aza-analogs of 3-aminobenzothiophenes, were identified as LIMK1 inhibitors from HTS.[1] This led to the development of tricyclic derivatives with improved potency and drug-like properties.[1]

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2): MK2 is a substrate of p38 MAPK and plays a crucial role in the inflammatory response. Inhibitors of MK2 have potential applications in treating inflammatory diseases and some cancers. The 3-aminobenzothiophene core has been utilized to synthesize inhibitors of MK2, such as PF-3644022.[1]

The general mechanism of action for these kinase inhibitors involves the 3-aminobenzothiophene scaffold acting as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Substituents on the scaffold can then be modified to achieve selectivity and potency by occupying adjacent hydrophobic pockets.

Signaling Pathway of PIM Kinase Inhibition

Caption: Inhibition of PIM kinase by a 3-aminobenzothiophene derivative blocks substrate phosphorylation, leading to decreased cell survival and increased apoptosis.

Antimitotic Agents Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 3-aminobenzothiophene scaffold has been incorporated into potent inhibitors of tubulin polymerization.[6]

Derivatives of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and their 3-amino positional isomers have been synthesized and evaluated for their antiproliferative activity.[6] These compounds bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6] The 3,4,5-trimethoxyphenyl moiety is a common feature of many colchicine-site binding agents, and its combination with the 3-aminobenzothiophene scaffold has yielded compounds with sub-nanomolar antiproliferative activity.[6]

Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: A typical workflow for the biological evaluation of 3-aminobenzothiophene derivatives as tubulin polymerization inhibitors.

Antimicrobial and Other Biological Activities

Beyond oncology, the 3-aminobenzothiophene scaffold has demonstrated a broad spectrum of other biological activities.

-

Antimicrobial Activity: Derivatives of 3-aminobenzothiophene have shown promising activity against various bacterial and fungal pathogens.[2][3][7] For example, certain aminobenzothiophenes have been identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.[8] This suggests their potential for development as new anti-tubercular agents.[8] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Anti-inflammatory Activity: As mentioned earlier, inhibitors of MK2, which can be synthesized from a 3-aminobenzothiophene core, have significant anti-inflammatory potential.[1] Additionally, other derivatives have shown direct anti-inflammatory effects in preclinical models.[3]

-

Antidepressant and Neuroprotective Effects: Some benzothiophene derivatives have been investigated for their potential as antidepressants and for the treatment of central nervous system disorders.[1][2]

-

Selective Estrogen Receptor Modulators (SERMs): While not strictly a 3-amino derivative, the benzothiophene core is present in the well-known SERM, Raloxifene, highlighting the scaffold's ability to interact with nuclear hormone receptors.[1]

Synthesis of the 3-Aminobenzothiophene Scaffold

The synthetic accessibility of the 3-aminobenzothiophene core is a key factor in its widespread use in drug discovery. Several efficient methods have been developed for its synthesis, with microwave-assisted organic synthesis (MAOS) emerging as a particularly rapid and efficient approach.[1][4][5]

Microwave-Assisted Synthesis

A robust and widely applicable method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine.[1][4][5] This one-pot reaction proceeds via a tandem addition-cyclization mechanism.

General Reaction Scheme:

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

-

Reagents and Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microwave reactor vials

-

Stir bar

-

-

Procedure: a. To a microwave reactor vial equipped with a stir bar, add 2-chloro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and anhydrous DMSO to achieve a 2 M concentration of the benzonitrile. b. Add triethylamine (3.1 equiv.) to the mixture. c. Seal the vial and place it in the microwave reactor. d. Irradiate the reaction mixture at 130 °C for the optimized time (typically 10-30 minutes), with stirring. e. After the reaction is complete, cool the vial to room temperature using a stream of compressed air. f. Pour the reaction mixture into ice-water. g. Collect the resulting precipitate by vacuum filtration. h. Wash the solid with water and dry it under vacuum to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.[1]

-

Characterization:

-

The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate in d6-DMSO would show characteristic peaks for the aromatic protons, the amine protons, and the methyl ester protons.[1]

-

Structure-Activity Relationships (SAR)

The development of potent and selective drugs based on the 3-aminobenzothiophene scaffold heavily relies on systematic SAR studies. These studies involve the synthesis of a library of analogs with modifications at various positions of the scaffold and the evaluation of their biological activity.

Key SAR Insights for 3-Aminobenzothiophene Derivatives:

| Position of Substitution | General Observations | Therapeutic Target Example |

| 2-Position | Often substituted with a carboxylate or an amide group, which can act as a handle for further derivatization or form key interactions with the target protein. | Kinase Inhibitors |

| Amine at 3-Position | Can be acylated or alkylated to modulate potency and selectivity. The free amine is often crucial for hinge-binding in kinases. | PIM Kinase Inhibitors |

| Benzene Ring (Positions 4-7) | Substitution with electron-withdrawing or electron-donating groups can influence the electronic properties of the scaffold and provide opportunities for vectoral expansion into specific sub-pockets of the target protein. Halogen substitution can also be used to introduce metabolic blocking points or enable further functionalization via cross-coupling reactions.[9] | Tubulin Polymerization Inhibitors, Kinase Inhibitors |

Logical Relationship in SAR Studies

Caption: The iterative cycle of structure-activity relationship studies for the optimization of a 3-aminobenzothiophene-based hit compound.

Conclusion and Future Perspectives

The 3-aminobenzothiophene scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective therapeutic agents. The continued exploration of this privileged core, through innovative synthetic methodologies and a deeper understanding of its interactions with biological systems, holds immense promise for the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases. As our understanding of disease biology grows, the versatility of the 3-aminobenzothiophene scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets, solidifying its importance in the future of drug discovery.

References

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., Tolomeo, M., Grimaudo, S., Di Cristina, A., Balzarini, J., Hadfield, J. A., Brancale, A., & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. PubMed. [Link]

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. The Royal Society of Chemistry. [Link]

-

Çetin, A., Çıkrıkçı, S., & Kazaz, C. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

-

S, S., S, S., V, A., V, A., R, A., R, A., & J, A. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 143-150. [Link]

-

Kim, H. P., et al. (2006). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. PubMed. [Link]

-

Isloor, A. M., Kalluraya, B., & Rao, M. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 827-832. [Link]

-

El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]

-

Krayem, M., et al. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 64(18), 13686-13706. [Link]

-

Basnet, A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]

-

Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

-

Angelia, M. A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]

Sources

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine in Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of pharmacological activities.[1][2][3][4][5][6] Parallelly, the strategic introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic potential.[7][8][9] This technical guide provides an in-depth analysis of the multifaceted role of fluorine substitution in the benzothiophene core. We will explore the profound impact of this "magical atom" on the physicochemical properties, metabolic stability, and biological activity of benzothiophene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to harness the synergistic potential of fluorine and the benzothiophene scaffold in modern drug discovery.[7][10]

Introduction: The Convergence of a Privileged Scaffold and a "Magical Atom"

The benzothiophene scaffold, an aromatic heterocyclic compound, is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][2][3][4][6] Its structural rigidity and ability to engage in various intermolecular interactions make it an attractive starting point for drug design.

Concurrently, the use of fluorine in medicinal chemistry has surged, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom.[11][12] The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for strategic molecular modifications that can dramatically improve a drug candidate's profile.[8][10][11]

This guide delves into the powerful synergy that arises from the fluorination of benzothiophene derivatives. By understanding the fundamental principles governing these interactions, researchers can rationally design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

The Physicochemical Impact of Fluorine on the Benzothiophene Core

The introduction of fluorine onto the benzothiophene scaffold can induce significant changes in its fundamental physicochemical properties. These alterations are often the primary drivers for the observed improvements in biological activity and pharmacokinetic profiles.

Modulation of Electronic Properties and pKa

As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond (inductive effect).[10][13] When substituted on the benzothiophene ring system, this effect can:

-

Alter Electron Distribution: The introduction of fluorine can significantly modify the electron density of the aromatic rings, influencing the molecule's reactivity and its ability to participate in π-π stacking or other non-covalent interactions with biological targets.[13][14]

-

Modulate Acidity/Basicity: Fluorine substitution can lower the pKa of nearby acidic protons or reduce the basicity of nitrogen-containing functional groups appended to the benzothiophene core.[10][13] This modulation of ionization state at physiological pH can directly impact a compound's solubility, permeability, and target engagement.[13]

Enhancing Lipophilicity for Improved Membrane Permeation

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorination can increase the lipophilicity of a benzothiophene derivative, which can be particularly beneficial for:

-

Increased Membrane Permeability: Enhanced lipophilicity often translates to better permeation across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets.[7][10][15][16][17]

-

Improved Target Binding: The increased lipophilicity can lead to stronger hydrophobic interactions with the target protein's binding pocket, potentially increasing potency.[18]

It is crucial to note that the effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic side chains can sometimes decrease it.[19] Careful consideration of the substitution position is therefore paramount.

Conformational Control and Binding Affinity

The substitution of hydrogen with fluorine can introduce subtle yet significant conformational changes in the benzothiophene molecule.[13] These changes arise from the unique electronic properties of the C-F bond, which can engage in favorable interactions with biological targets:

-

Dipole-Dipole and Ion-Dipole Interactions: The highly polarized C-F bond can participate in favorable electrostatic interactions with polar residues in a protein's active site.[13]

-

Orthogonal Multipolar Interactions: Fluorine can form specific non-covalent interactions with carbonyl groups and other electron-rich functionalities within the binding pocket, contributing to enhanced binding affinity.[10][20]

These fluorine-specific interactions, often not possible with hydrogen, can lead to a more favorable binding pose and increased ligand-receptor complex stability.[10][20]

The following table summarizes the key physicochemical effects of fluorine substitution:

| Property | Effect of Fluorine Substitution | Implication in Drug Design |

| Electronic Properties | Strong electron-withdrawing effect | Modulates reactivity, pKa, and target interactions |

| Lipophilicity | Generally increases lipophilicity | Enhances membrane permeability and can improve binding |

| Metabolic Stability | Blocks sites of oxidative metabolism | Increases half-life and bioavailability |

| Binding Affinity | Can increase through specific interactions | Improves potency and selectivity |

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[10][11][21][22] The C-F bond is considerably stronger than a C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[11]

By strategically placing a fluorine atom at a known or suspected site of metabolic oxidation on the benzothiophene scaffold or its substituents, chemists can effectively "shield" the molecule from degradation.[10][19][23] This can lead to:

-

Increased Half-Life: A more metabolically stable compound will persist longer in the body, potentially allowing for less frequent dosing.[11]

-

Improved Oral Bioavailability: By preventing first-pass metabolism in the liver, fluorination can significantly increase the fraction of an orally administered drug that reaches systemic circulation.[7][10]

-

Reduced Formation of Reactive Metabolites: Blocking metabolic pathways can prevent the formation of potentially toxic reactive metabolites.

A classic example of this strategy is the development of the cholesterol absorption inhibitor, ezetimibe, where fluorine substitution was used to block sites of aromatic hydroxylation, leading to a more metabolically robust and potent drug.[10][19][23]

Synthesis of Fluorinated Benzothiophene Derivatives: Methodologies and Protocols

The synthesis of fluorinated benzothiophenes can be achieved through various strategies, including direct fluorination of a pre-formed benzothiophene core or by constructing the heterocyclic system from fluorinated starting materials.

Key Synthetic Strategies

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly introduce fluorine onto the electron-rich benzothiophene ring. The regioselectivity of this reaction is influenced by the existing substitution pattern on the ring.

-

Anodic Fluorination: This electrochemical method can be employed for the fluorination of substituted benzothiophenes, although it may lead to a mixture of products.[24]

-

Cyclization of Fluorinated Precursors: A common and often more controlled approach involves the synthesis of a fluorinated open-chain sulfide which is then cyclized to form the desired fluorinated benzothiophene.[24] For instance, a 2,4-difluorobenzonitrile can react with methyl thioglycolate to form a methyl-3-amino-6-fluorobenzothiophene-2-carboxylate, a versatile intermediate for further derivatization.[25]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods are invaluable for introducing fluorine-containing moieties, such as a trifluoromethyl group, onto the benzothiophene scaffold.

Experimental Protocol: Synthesis of Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate

This protocol outlines a common method for the synthesis of a fluorinated benzothiophene intermediate.[25]

Materials:

-

2,4-Difluorobenzonitrile

-

Methyl thioglycolate

-

Potassium hydroxide

-

Dimethylformamide (DMF)

-

Methanol

-

Crushed ice

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorobenzonitrile and methyl thioglycolate in DMF.

-

Base Addition: Slowly add a solution of potassium hydroxide in methanol to the reaction mixture at room temperature. The reaction is typically exothermic, so controlled addition is important.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into crushed ice with stirring.

-

Isolation: The solid product that precipitates out is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure methyl-3-amino-6-fluorobenzothiophene-2-carboxylate.

Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[25]

Structure-Activity Relationships (SAR) of Fluorinated Benzothiophenes

The biological activity of fluorinated benzothiophene derivatives is highly dependent on the position and number of fluorine substituents. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.

Systematic studies often involve synthesizing a series of analogues with fluorine at different positions on the benzothiophene core and on various substituents. These compounds are then evaluated in relevant biological assays to determine the impact of fluorine placement on potency, selectivity, and other pharmacological parameters.

For example, in the development of inhibitors for certain kinases, the placement of a trifluoromethyl group on a phenyl ring attached to the benzothiophene scaffold can significantly impact binding affinity.[26] Similarly, for compounds targeting CNS receptors, fluorination of the benzothiophene ring can influence BBB penetration and receptor engagement.[15][16][17]

The following diagram illustrates a conceptual workflow for exploring the SAR of fluorinated benzothiophene derivatives.

Caption: A generalized workflow for the iterative process of designing, synthesizing, and evaluating fluorinated benzothiophene derivatives to establish structure-activity relationships.

Case Studies and Future Perspectives

The strategic application of fluorine in benzothiophene-based drug discovery has led to the development of several successful therapeutic agents. For instance, the selective estrogen receptor modulator (SERM) Raloxifene , which is based on a benzothiophene scaffold, is used for the prevention and treatment of osteoporosis in postmenopausal women. While raloxifene itself is not fluorinated, its development highlights the therapeutic potential of the benzothiophene core.[4][5] More recent research has explored the introduction of fluorine into benzothiophene derivatives to enhance their properties for various applications, including as SGLT2 inhibitors for diabetes.[4]

The future of fluorinated benzothiophenes in medicinal chemistry is bright. Advances in synthetic methodologies, particularly in late-stage fluorination, are enabling the synthesis of increasingly complex and precisely functionalized molecules.[7] Coupled with a deeper understanding of fluorine's role in molecular recognition and metabolism, we can expect the development of novel benzothiophene-based therapeutics with superior efficacy and safety profiles.[7][10]

Conclusion